2-Nitro-pyridin-4-ylamine hydrochloride is a relatively rare compound, and scientific literature on its synthesis and characterization is limited. There seems to be no recent research readily available on its production methods. However, some older studies discuss its preparation through nitration of 4-aminopyridine followed by purification and conversion to the hydrochloride salt [].
Due to the presence of both a nitro group (NO2) and an amine group (NH2) in its structure, 2-Nitro-pyridin-4-ylamine hydrochloride possesses interesting functional groups that might be valuable in various scientific research fields. Here are some potential applications:
2-Nitro-pyridin-4-ylamine hydrochloride is a chemical compound with the molecular formula CHClNO and a CAS number of 1187929-34-5. It appears as an off-white solid and is primarily used in various chemical and biological applications. The compound features a pyridine ring substituted with both nitro and amino groups, which contributes to its unique chemical properties and reactivity .
The reactivity of 2-Nitro-pyridin-4-ylamine hydrochloride can be attributed to its functional groups. Key reactions include:
Research indicates that 2-Nitro-pyridin-4-ylamine hydrochloride exhibits notable biological activity. Its structure allows it to interact with various biological targets, potentially influencing:
Several methods are available for synthesizing 2-Nitro-pyridin-4-ylamine hydrochloride:
2-Nitro-pyridin-4-ylamine hydrochloride finds applications in various fields:
Studies examining the interactions of 2-Nitro-pyridin-4-ylamine hydrochloride with biological systems are crucial for understanding its potential therapeutic applications. Research has focused on:
Several compounds share structural similarities with 2-Nitro-pyridin-4-ylamine hydrochloride. These include:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Amino-2-nitropyridine | 564459 | Contains an amino group at position 4; used in pharmaceuticals. |
2-Nitro-pyridin-3-ylamine | 14916-64-4 | Similar nitro substitution; potential biological activity. |
4-Nitro-pyridin-2-ylamine | Not specified | Different substitution pattern; studied for agricultural applications. |
What sets 2-Nitro-pyridin-4-ylamine hydrochloride apart from these compounds is its specific positioning of functional groups, which influences its reactivity and biological activity. This unique arrangement allows it to exhibit distinct properties that may not be present in its analogs, making it a subject of interest in both synthetic and medicinal chemistry .